AZD9496 (maleate)
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Overview
Description
AZD9496 maleate is a potent and selective estrogen receptor (ERα) antagonist with an IC50 of 0.28 nM . It is an orally bioavailable selective estrogen receptor degrader (SERD) .
Synthesis Analysis
AZD9496 is biotransformed by CYP2C8 to two hydroxylated metabolites observed in human liver microsomes and plasma; M3 (major) and M5 (minor) . Microbial biotransformation and PolyCYPs® enzyme incubations resulted in the formation of multiple derivatives .Molecular Structure Analysis
The molecular formula of AZD9496 is C25H25F3N2O2 . The structure of ERα in complex with AZD9496 has been solved .Chemical Reactions Analysis
Six strains were able to biotransform AZD9496 to several oxidized metabolites including 6 hydroxylated metabolites (+16 Da), a hydrolysis product (+18 Da), and 2 dihydroxylated products (+32 Da) . Several unexpected conjugated products were also produced .Physical And Chemical Properties Analysis
The molecular weight of AZD9496 is 442.48 . The chemical structure of AZD9496 has been analyzed .Scientific Research Applications
Salt Formation and Stability in Pharmaceutical Development :
- AZD9496 (maleate) and related compounds have been investigated for their suitability in oral immediate release dosage forms. Studies focused on the stability of these compounds in different salt forms, particularly maleate salts, under various conditions like humidity, temperature, and light exposure. Maleate salts were found to improve the physical and chemical stability of these compounds, which is crucial for pharmaceutical development (Sigfridsson et al., 2019); (Sigfridsson et al., 2011); (Sigfridsson et al., 2018).
Applications in Malaria Treatment :
- Arterolane maleate, a novel antimalarial compound, was studied for its pharmacokinetics and pharmacodynamics in patients with P. falciparum malaria. This research provides insights into the therapeutic dosing and efficacy of arterolane maleate in malaria treatment (Gautam et al., 2011).
Chemical Synthesis and Reactions :
- Dimethyl maleate, a related compound, was found to be a highly reactive and selective acceptor in aza-Michael addition reactions. This reaction is significant in organic synthesis, providing a method for the efficient and environmentally friendly synthesis of mono-adducts (Bosica & Debono, 2014).
Enzymatic Transformation in Biochemical Processes :
- The enzyme-catalyzed transformation of maleate to fumarate by maleate isomerase was explored. This study sheds light on the biochemical pathway and potential applications in biotechnology and pharmaceuticals (Fisch et al., 2010).
Applications in Cancer Therapy :
- ER maleate was investigated as a novel anticancer agent for oral squamous cell carcinoma. The research highlights its potential as a chemosensitizer for platinum drugs, providing insights into new avenues for cancer therapy (Fu, 2015); (Fu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8)/b9-8+;2-1-/t14-,24-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRUZXFUFGWTAG-DMSKNVGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AZD9496 (maleate) |
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